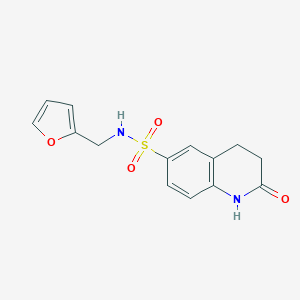![molecular formula C19H14Cl2N2O3S B269667 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that allows it to have biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of these diseases.
Mecanismo De Acción
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. This inhibition leads to the activation of apoptotic pathways and cell cycle arrest, ultimately leading to the death of cancer cells. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to regulate glucose metabolism and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and reduced off-target effects. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide. One area of interest is its potential use in combination with other anti-cancer drugs to increase efficacy and reduce resistance. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide and its effects on various cellular pathways. Finally, more studies are needed to investigate the potential use of 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide in treating other diseases beyond cancer and neurodegenerative diseases.
Métodos De Síntesis
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is synthesized through a multi-step process. The first step involves the synthesis of 2,4-dichlorophenylacetonitrile, which is then reacted with 4-methoxybenzoyl chloride to form 4-(2,4-dichlorophenyl)-2-(4-methoxybenzoyl)amino-acetonitrile. This intermediate product is then reacted with thioacetamide to form 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide.
Propiedades
Nombre del producto |
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C19H14Cl2N2O3S |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-26-12-5-2-10(3-6-12)18(25)23-19-16(17(22)24)14(9-27-19)13-7-4-11(20)8-15(13)21/h2-9H,1H3,(H2,22,24)(H,23,25) |
Clave InChI |
BZNANUVIOHHQKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)

![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)

![N-(1-adamantylmethyl)-1-[(4-chlorophenyl)sulfonyl]-N-methyl-2-pyrrolidinecarboxamide](/img/structure/B269611.png)